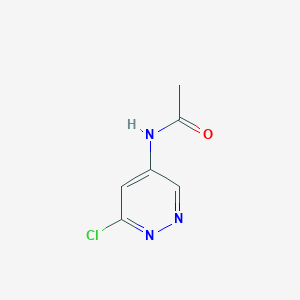

N-(6-Chloropyridazin-4-yl)acetamide

Description

Properties

Molecular Formula |

C6H6ClN3O |

|---|---|

Molecular Weight |

171.58 g/mol |

IUPAC Name |

N-(6-chloropyridazin-4-yl)acetamide |

InChI |

InChI=1S/C6H6ClN3O/c1-4(11)9-5-2-6(7)10-8-3-5/h2-3H,1H3,(H,9,10,11) |

InChI Key |

OOLSZGNASIQMMB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=NN=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 6 Chloropyridazin 4 Yl Acetamide

Established and Proposed Synthetic Routes to N-(6-Chloropyridazin-4-yl)acetamide

The synthesis of this compound is fundamentally a two-stage process: formation of the core pyridazine (B1198779) structure and subsequent installation of the acetamide (B32628) group.

Precursor Derivatization Strategies for the Pyridazine Core

The construction of the essential 6-chloropyridazin-4-amine precursor is pivotal. A primary and efficient route commences with 3,6-dichloropyridazine (B152260). This commercially available starting material can undergo regioselective amination. For instance, reacting 3,6-dichloropyridazine with an ammonia (B1221849) solution, often under elevated temperature and pressure as seen in microwave-assisted synthesis, can yield 3-amino-6-chloropyridazine. researchgate.net This precursor, containing the necessary chloro-substituent and a nucleophilic amino group, is key for the subsequent acylation step.

Alternative strategies for forming substituted pyridazine rings often involve cyclization reactions. One general approach involves the reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives, followed by further modifications. nih.gov Another method utilizes the reaction of highly functionalized building blocks like 4,4-dichloro-1,2-diazabuta-1,3-dienes with CH-acids such as malonates, which provides access to various pyridazine derivatives. researchgate.net While these methods offer versatility for creating diverse pyridazine cores, the derivatization of 3,6-dichloropyridazine remains a direct and common strategy for obtaining the specific precursor needed for this compound.

Key Reaction Mechanisms Involved in Acetamide Moiety Formation

The formation of the acetamide moiety on the 6-chloropyridazin-4-amine precursor is a classic example of nucleophilic acyl substitution. The amino group (-NH2) on the pyridazine ring acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent.

Common acetylating agents for this transformation include:

Acetic Anhydride: In this reaction, the lone pair of electrons on the nitrogen of the amino group attacks one of the carbonyl carbons of acetic anhydride. youtube.com This leads to a tetrahedral intermediate. The intermediate then collapses, expelling an acetate (B1210297) anion as the leaving group and resulting in the formation of the N-acylated product. A second equivalent of the starting amine or a non-nucleophilic base is typically required to neutralize the acetic acid byproduct. youtube.com

Acetyl Chloride: This is a more reactive acetylating agent. The mechanism is similar, involving the nucleophilic attack of the amine on the carbonyl carbon of acetyl chloride. The subsequent collapse of the tetrahedral intermediate expels a chloride ion, a very good leaving group, to form the amide. A base, such as pyridine (B92270) or triethylamine, is generally added to scavenge the hydrogen chloride (HCl) that is produced.

The fundamental mechanism is the addition of the nucleophile (the amino group) to the carbonyl group, followed by the elimination of a leaving group (acetate or chloride). youtube.compatsnap.com

Optimization and Efficiency of Synthesis Protocols

Optimizing the synthesis of this compound involves careful selection of catalysts, solvents, and reaction conditions to maximize yield and purity while considering scalability.

Role of Catalysis and Solvent Systems in Reaction Yield and Selectivity

The choice of solvent and catalyst (or base) is critical in both steps of the synthesis.

For Pyridazine Core Synthesis: In the amination of 3,6-dichloropyridazine, the solvent system must be capable of dissolving the reagents and withstanding the reaction conditions (e.g., high temperatures in microwave synthesis). researchgate.net In related nucleophilic substitutions on chloropyridazines, various solvents like n-propanol, pyridine, and ethanol (B145695) have been employed, often in the presence of a base like potassium carbonate or sodium hydroxide (B78521). nih.govnih.gov The base plays a crucial role in facilitating the reaction, and its strength and solubility can impact the reaction rate and outcome.

For Acetamide Formation: During the acylation step, the solvent choice can influence reaction rates. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are often used. The selection depends on the reactivity of the acetylating agent and the solubility of the amino-pyridazine precursor. A base is essential, particularly when using acetyl chloride, to prevent the protonation of the starting amine by the generated HCl, which would render it non-nucleophilic.

| Reaction Step | Reagents | Catalyst/Base | Solvent System | Typical Conditions | Purpose of Catalyst/Solvent |

| Amination | 3,6-Dichloropyridazine, NH4OH | - | Water/Ethanol | Microwave, 120°C | Solvent for reagents, facilitates reaction under pressure. researchgate.net |

| Acylation | 6-Chloropyridazin-4-amine, Acetic Anhydride | Pyridine (optional) | Dichloromethane (DCM) | Room Temperature | Solvent for reactants; base neutralizes acetic acid byproduct. |

| Acylation | 6-Chloropyridazin-4-amine, Acetyl Chloride | Triethylamine | Tetrahydrofuran (THF) | 0°C to Room Temp. | Base scavenges HCl; solvent dissolves reactants. |

| Suzuki Coupling | 3-Amino-6-chloropyridazine, Boronic Acid | Pd(PPh3)4, K2CO3 | Ethanol/Water | Microwave, 120°C | Palladium catalyst for C-C bond formation; base is required. researchgate.net |

Influence of Reaction Conditions on Product Purity and Scale-Up Potential

Reaction conditions such as temperature, reaction time, and the method of energy input (conventional heating vs. microwave irradiation) significantly affect the synthesis.

Temperature and Time: For the amination step, higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts, such as diamination products. Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes, often leading to cleaner products and higher yields. researchgate.net

Purity and Purification: The purity of the final product is contingent on the completion of the reaction and the minimization of side reactions. Common purification techniques include recrystallization from a suitable solvent (e.g., ethanol, benzene) or column chromatography on silica (B1680970) gel to remove unreacted starting materials and byproducts. researchgate.netnih.gov

Scale-Up Potential: For a synthesis to be viable on an industrial scale, factors like the cost of starting materials, the complexity of the reaction setup, safety, and the ease of purification are paramount. researchgate.net Routes that utilize inexpensive starting materials, avoid cryogenic temperatures, and result in a product that can be easily purified by crystallization are generally preferred for large-scale production. researchgate.net The use of microwave technology, while efficient, may present challenges for very large-scale batch processing.

Chemical Reactivity Profiles and Derivatization Potential

This compound possesses several reactive sites that allow for further chemical modification, making it a potentially useful building block in medicinal chemistry.

The primary sites for derivatization are:

The Chloro Group: The chlorine atom on the pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr). It can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functional groups. nih.govnih.govnih.gov This reactivity is a cornerstone of pyridazine chemistry.

The Acetamide Group: The amide bond can be hydrolyzed under acidic or basic conditions to regenerate the 6-chloropyridazin-4-amine precursor. youtube.com This amine can then be reacted with different acylating or sulfonylating agents to create a library of analogs.

Palladium-Catalyzed Cross-Coupling: The C-Cl bond can participate in cross-coupling reactions. For example, a Suzuki coupling reaction with a boronic acid, catalyzed by a palladium complex, can form a new carbon-carbon bond at this position, allowing for the introduction of aryl or heteroaryl substituents. researchgate.net

| Reactive Site | Reaction Type | Reagents | Product Type |

| C-Cl Bond | Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | 6-substituted-N-(pyridazin-4-yl)acetamides nih.govnih.gov |

| C-Cl Bond | Suzuki Cross-Coupling | Ar-B(OH)2, Pd catalyst, Base | 6-Aryl-N-(pyridazin-4-yl)acetamides researchgate.net |

| Acetamide N-H | Deprotonation / Alkylation | Strong Base (e.g., NaH), Alkyl Halide | N-Alkyl-N-(6-chloropyridazin-4-yl)acetamides |

| Amide C=O | Hydrolysis | H3O+ or OH- | 6-Chloropyridazin-4-amine youtube.com |

This derivatization potential makes this compound and its precursors valuable intermediates for creating more complex molecules with potential biological activities. nih.gov

Nucleophilic Substitution Reactions at the Chloropyridazine Moiety

The chlorine atom on the pyridazine ring of this compound is a labile leaving group, making the C6 position a prime site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridazine nitrogens facilitates the addition-elimination mechanism characteristic of SNAr reactions. This allows for the introduction of a wide array of functional groups.

Key Research Findings:

N-Nucleophiles: The chlorine can be readily displaced by various nitrogen-based nucleophiles. Reactions with amines, such as substituted anilines or piperazine, lead to the formation of N-substituted aminopyridazines. nih.govyoutube.com For instance, the reaction of related chloropyridazines with hydrazine hydrate (B1144303) serves as a common method to introduce the hydrazinyl group, which is a versatile precursor for further heterocyclic synthesis. epfl.ch

O-Nucleophiles: Oxygen nucleophiles, like alkoxides or phenoxides, can displace the chlorine to form the corresponding ethers. The reaction of 3,6-dichloropyridazine with 4-hydroxybenzaldehyde (B117250) in the presence of a base like potassium carbonate exemplifies this transformation, yielding a pyridazinyl oxyether. acsgcipr.org

S-Nucleophiles: Thiolates can also serve as effective nucleophiles to create sulfur-linked pyridazine derivatives.

C-C Bond Formation: While direct substitution with carbon nucleophiles can be challenging, modern cross-coupling reactions provide a powerful alternative. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, enable the formation of C-C bonds by coupling the chloropyridazine moiety with boronic acids, although bromo- and iodo-pyridazines are often more reactive in these transformations. numberanalytics.com

Halogen Exchange: The chlorine atom can be substituted by other halogens. For example, the Finkelstein reaction or similar methods can be used to convert chloropyridazines into iodopyridazines, which can be more suitable for certain cross-coupling reactions. youtube.com

Table 1: Examples of Nucleophilic Substitution Reactions on Chloropyridazines

| Nucleophile | Reagent Example | Product Type | Reference |

| Amine | Aniline | N-Arylaminopyridazine | nih.gov |

| Hydrazine | Hydrazine Hydrate | Hydrazinylpyridazine | epfl.ch |

| Phenoxide | 4-Hydroxybenzaldehyde / K₂CO₃ | Aryloxypyridazine | acsgcipr.org |

| Boronic Acid | Phenylboronic Acid (with Pd catalyst) | Phenylpyridazine | numberanalytics.com |

Transformations and Functional Group Interconversions of the Acetamide Group

The acetamide group (-NHCOCH₃) on the pyridazine ring also possesses distinct reactivity, allowing for several functional group interconversions.

Key Research Findings:

Hydrolysis (Deacetylation): The most fundamental transformation of the acetamide group is its hydrolysis to the corresponding amine, 4-amino-6-chloropyridazine. This reaction, often referred to as deacetylation, can be achieved under either acidic or basic conditions. youtube.compatsnap.com

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to release the amine and acetic acid. etsu.edu

Base-promoted hydrolysis proceeds via the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. The resulting tetrahedral intermediate expels the pyridazinyl-amino anion as a leaving group, which is then protonated to yield the final amine product. youtube.com

Hofmann Rearrangement: While less common for this specific substrate, the Hofmann rearrangement is a classic reaction of primary amides. It involves treatment with bromine and a strong base to convert the amide into a primary amine with one less carbon atom (in this case, it would not be a useful transformation as it would cleave the N-C bond). patsnap.com

Table 2: Key Transformations of the Acetamide Group

| Reaction | Reagents | Product | Reference |

| Acidic Hydrolysis | HCl (aq) or H₂SO₄ (aq), heat | 4-Amino-6-chloropyridazine | patsnap.cometsu.edu |

| Basic Hydrolysis | NaOH (aq) or KOH (aq), heat | 4-Amino-6-chloropyridazine | youtube.com |

Intramolecular Cyclization and Ring Annulation Reactions

This compound and its derivatives are valuable precursors for constructing fused heterocyclic systems. These reactions often involve an initial nucleophilic substitution followed by an intramolecular cyclization step.

Key Research Findings:

Fused Imidazoles: Reaction of a related chloropyridazine with an appropriate amino-alcohol followed by cyclization can lead to the formation of imidazo[1,2-b]pyridazine (B131497) scaffolds. These fused systems are of significant interest in medicinal chemistry. researchgate.net

Fused Triazines: A common strategy involves first substituting the chlorine with hydrazine. The resulting hydrazinylpyridazine can then react with various one-carbon electrophiles (e.g., acetic anhydride, carbon disulfide) to cyclize into fused triazine systems, such as pyridazino[3,4-e] youtube.compatsnap.comresearchgate.nettriazines. epfl.ch

Smiles Rearrangement: In suitably substituted derivatives, an intramolecular SNAr reaction, known as the Smiles rearrangement, can occur. This involves the nucleophilic attack of a side-chain heteroatom onto the pyridazine ring, leading to a spirocyclic intermediate that rearranges to a new fused ring system. rsc.org

[4+2] Cycloadditions: Pyridazine rings can be constructed via [4+2] cycloaddition (Diels-Alder) reactions. For instance, the reaction of azoalkenes with electron-rich alkenes can provide pyridazines. masterorganicchemistry.com Annulation can also be achieved by reacting vinyl-substituted heterocycles with azodicarboxylates to build a fused pyridazine ring. wikipedia.org

Table 3: Examples of Cyclization and Annulation Reactions

| Reactant Type | Reaction Partner | Resulting Fused System | Reference |

| Hydrazinylpyridazine | Acetic Anhydride | Pyridazino youtube.compatsnap.comresearchgate.nettriazine | epfl.ch |

| Chloropyridazine | 2-Aminoethanol (example) | Imidazo[1,2-b]pyridazine | researchgate.net |

| Vinyl-substituted heterocycle | Azodicarboxylate | Tetrahydropyrido[c]pyridazine | wikipedia.org |

| γ-Keto-oxazole | Hydrazine Hydrate | Dihydroimidazo[1,2-b]pyridazine | etsu.edu |

Oxidation and Reduction Pathways

The pyridazine ring in this compound can undergo both oxidation and reduction, leading to functionally distinct products.

Key Research Findings:

Oxidation: The nitrogen atoms of the pyridazine ring are susceptible to oxidation, typically forming N-oxides. Common oxidizing agents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂), often in the presence of a catalyst or in acetic acid. youtube.comacsgcipr.orggoogle.com Pyridine-N-oxides have altered reactivity compared to the parent pyridine, which can be exploited for further functionalization. youtube.com

Reduction (Hydrogenation): The aromatic pyridazine ring can be reduced to its saturated or partially saturated counterparts.

Catalytic Hydrogenation: This is the most common method for reducing the pyridazine ring. A variety of heterogeneous catalysts, such as platinum(IV) oxide (PtO₂), palladium on carbon (Pd/C), or rhodium complexes, are effective. researchgate.netresearchgate.net The reaction typically requires a hydrogen atmosphere and can lead to dihydropyridazine, tetrahydropyridazine, or the fully saturated piperidazine ring. epfl.ch The conditions can often be tuned to achieve selectivity. For instance, iridium-catalyzed hydrogenation has been shown to reduce pyridazines to piperidazines without cleaving the sensitive N-N bond. epfl.ch

Hydride Reductants: Milder hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally selective for aldehydes and ketones and will not reduce the aromatic pyridazine ring or the acetamide group under standard conditions. researchgate.netmasterorganicchemistry.com Stronger reagents like lithium aluminum hydride (LiAlH₄) would be required, but these often lack selectivity.

Table 4: Common Oxidation and Reduction Reactions

| Transformation | Reagent(s) | Product Type | Reference |

| N-Oxidation | m-CPBA or H₂O₂ | Pyridazine-N-oxide | youtube.comacsgcipr.org |

| Catalytic Hydrogenation | H₂, PtO₂ or Ir-catalyst | Piperidazine derivative | epfl.chresearchgate.net |

| Selective Reduction | NaBH₄ | No reaction with ring/amide | masterorganicchemistry.com |

| Deoxygenation of N-oxide | PCl₃ or H₂ (catalytic) | Parent Pyridazine | youtube.com |

In-Depth Analysis of this compound Remains Elusive in Scientific Literature

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of detailed research on the chemical compound this compound. Despite the clear interest in the structural and spectroscopic properties of pyridazine derivatives within the scientific community, specific, in-depth studies focusing on this particular compound are not publicly available at this time.

Consequently, the generation of a detailed article focusing on the advanced spectroscopic and structural characterization of this compound, as per the requested outline, cannot be fulfilled. The necessary experimental data for Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopies (IR), mass spectrometry (MS), and X-ray diffraction (XRD) are not present in the accessible scientific domain. Furthermore, there is no evidence of this compound having been subjected to solid-state structural analysis, including Hirshfeld surface analysis or energy framework calculations.

While general methodologies for these analytical techniques are well-established and have been applied to numerous related pyridazine and acetamide compounds, the specific data points—such as chemical shifts, vibrational frequencies, mass-to-charge ratios, and crystallographic parameters—for this compound have not been published.

This information gap prevents a scientifically accurate and informative discussion on the following topics for this compound:

Advanced Spectroscopic and Structural Characterization of N 6 Chloropyridazin 4 Yl Acetamide

Solid-State Structural Analysis and Crystal Engineering

Analysis of Intermolecular Interactions via Hirshfeld Surface and Energy Frameworks:Without crystallographic data, these computational analyses are not possible.

Until research focusing on the synthesis and detailed characterization of N-(6-Chloropyridazin-4-yl)acetamide is conducted and published, a thorough scientific article on its advanced spectroscopic and structural properties cannot be compiled.

Theoretical and Computational Chemistry Investigations of N 6 Chloropyridazin 4 Yl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of molecules.

Density Functional Theory (DFT) Applications for Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like N-(6-Chloropyridazin-4-yl)acetamide, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G**, would be used to determine its optimized geometry and electronic properties. These calculations provide a detailed map of the electron density distribution, which is crucial for understanding the molecule's stability and reactivity. The distribution of charges, often analyzed through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom, highlighting electrophilic and nucleophilic sites.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a more nuanced understanding of the molecule's reactivity profile.

| Global Reactivity Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | The resistance of the molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |

This table outlines the standard global reactivity descriptors derived from HOMO and LUMO energies.

Prediction of Spectroscopic Parameters

DFT calculations are also a reliable tool for predicting spectroscopic parameters. For this compound, vibrational frequencies corresponding to its infrared (IR) and Raman spectra can be computed. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes, such as the C=O stretch of the acetamide (B32628) group, the N-H bend, and the various vibrations of the pyridazine (B1198779) ring. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted, aiding in the interpretation of experimental NMR spectra.

Molecular Modeling and Simulation Approaches

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular modeling and simulation techniques are used to explore its conformational flexibility and dynamic behavior.

Conformational Analysis and Energy Minimization Studies

This compound possesses rotational freedom around the single bond connecting the acetamide group to the pyridazine ring. Conformational analysis involves systematically rotating this bond to map the potential energy surface and identify the most stable conformers (energy minima). These studies are crucial for understanding which shapes the molecule is likely to adopt and how this might influence its interactions with other molecules. Energy minimization calculations are performed to find the lowest energy conformation, which corresponds to the most stable three-dimensional structure of the molecule.

Molecular Dynamics Simulations to Understand Dynamic Behavior

Molecular dynamics (MD) simulations provide a computational microscope to observe the motion of atoms in a molecule over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how this compound behaves in a simulated environment, such as in a solvent like water. These simulations can provide information on the flexibility of the molecule, the stability of its different conformations, and how it interacts with its surroundings. Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

In Silico Binding Mode Predictions (e.g., Molecular Docking Studies with Biological Targets)

No research findings on the molecular docking of this compound with specific biological targets are currently available in the public scientific literature. Consequently, no data tables detailing docking scores, binding energies, or specific molecular interactions can be presented.

Structure Activity Relationship Sar Studies for N 6 Chloropyridazin 4 Yl Acetamide Derivatives

Design Principles for Systematic Chemical Modifications of the Pyridazine (B1198779) Core

The design of derivatives based on the N-(6-Chloropyridazin-4-yl)acetamide scaffold is guided by established principles of medicinal chemistry, aiming to optimize interactions with a biological target. rutgers.edu The pyridazine core itself is considered a privileged scaffold due to its distinct characteristics, such as weak basicity, a high dipole moment, and robust hydrogen-bonding capabilities, which can be crucial for drug-target interactions. nih.govnih.gov It is often employed as a less lipophilic substitute for a phenyl ring or as a replacement for other azine heterocycles to improve drug-like properties. nih.gov

Systematic modifications generally focus on several key areas of the molecule:

The Pyridazine Ring: Modifications directly on the pyridazine ring are a primary strategy. The inherent electron deficiency at the C-3 and C-6 positions influences the properties of any attached substituents. nih.gov Introducing or altering substituents at available positions can modulate the electronic landscape and steric profile of the entire molecule. For instance, amination at one position can be used to increase the electron density of the pyridine (B92270) core, facilitating further reactions like halogenation at another position. acs.org

The Acetamide (B32628) Linker: The acetamide group provides a key linkage and potential hydrogen bonding interactions. Modifications to this linker, such as altering its length or rigidity, can change the spatial orientation of the pyridazine ring relative to other parts of the molecule, which is critical for proper alignment within a target's binding site.

The Terminal Groups: The groups attached to the acetamide nitrogen and the chloro-substituent on the pyridazine ring are prime candidates for modification to explore new binding pockets and enhance potency or selectivity. Replacing the chlorine atom, for example, can impact reactivity and binding.

Impact of Substituent Variations on Electronic and Steric Properties

The biological activity of this compound derivatives is profoundly influenced by the electronic and steric properties of their substituents. The pyridazine ring's two adjacent nitrogen atoms create a unique electronic environment, making it electron-deficient, particularly at the positions adjacent to the nitrogens (C-3 and C-6). nih.gov

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on the pyridazine ring can significantly alter the molecule's properties. rsc.orgnih.gov

Electron-Withdrawing Groups (EWGs): Substituents like nitro (NO₂) or cyano (CN) groups decrease the electron density of the ring. This can enhance certain non-covalent interactions, such as n → π* interactions, and modulate the acidity of adjacent C-H bonds. acs.org In some contexts, increasing the electron-withdrawing nature of the heterocyclic core correlates with increased biological potency. blumberginstitute.org

Computational studies and correlations with Hammett parameters (σ) are often used to quantify these electronic effects, providing a predictive tool for drug design. acs.orgnih.gov

Steric Effects: The size and shape of substituents (steric bulk) are critical for ensuring a proper fit within a protein's binding pocket. nih.gov

Bulky Groups: Introducing large, bulky substituents can create steric hindrance, either preventing the molecule from binding to its target or, conversely, promoting a more favorable and selective binding conformation by occupying a specific pocket. mdpi.com For example, adding steric bulk to the 3- and 6-positions of the pyridazine ring has been shown to affect its interactions. nih.gov

Smaller Groups: Smaller substituents may be necessary to access confined regions of a binding site. The replacement of bulky groups with smaller ones, like changing an isopropyl group to a methyl group, can have a clear impact on stereoselectivity and biological activity. mdpi.com

The interplay between electronic and steric effects is complex. A substituent that is electronically favorable might be sterically prohibitive, and vice versa. Therefore, successful drug design requires a careful balance of these properties to optimize the molecule's interaction with its biological target. nih.gov

| Position of Substitution | Substituent Type | Example Group | Electronic Effect | Potential Steric Impact | Anticipated Effect on Biological Activity |

|---|---|---|---|---|---|

| C3 | Electron-Withdrawing (EWG) | -CN | Decreases ring electron density. blumberginstitute.org | Minimal | May increase potency by enhancing specific interactions. blumberginstitute.org |

| C5 | Electron-Donating (EDG) | -OCH₃ | Increases ring electron density. rsc.org | Moderate | Could enhance H-bonding or alter binding orientation. mdpi.com |

| C6 (replacing Cl) | Bulky Aromatic | -Phenyl | Modulates π-system. | Significant | May access additional hydrophobic pockets or cause steric clash. mdpi.com |

| C3 | Small Alkyl | -CH₃ | Weakly electron-donating. | Small | Fills small hydrophobic pockets without causing major steric hindrance. mdpi.com |

Elucidation of Pharmacophore Features and Their Correlation with Biological Potency

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to trigger a specific biological response. dovepress.comnih.gov For this compound derivatives, identifying this pharmacophore is key to understanding their mechanism of action and designing new, more potent compounds. These features are typically derived from the structures of active ligands or from the target's binding site. nih.gov

Key pharmacophoric features for pyridazine-based compounds, particularly those targeting protein kinases, often include: nih.govnih.gov

Hydrogen Bond Acceptors: The nitrogen atoms of the pyridazine ring are potent hydrogen bond acceptors. nih.gov This feature is frequently crucial for "hinge-binding" in kinase inhibitors, where the heterocycle forms one or more hydrogen bonds with the backbone amide groups of the kinase hinge region. nih.gov

Hydrogen Bond Donors: The amide N-H group in the this compound scaffold provides a critical hydrogen bond donor feature, which can interact with acceptor groups in the target protein.

Hydrophobic/Aromatic Regions: Aromatic rings or hydrophobic alkyl groups are often included in the design to interact with hydrophobic pockets within the binding site, contributing significantly to binding affinity. mdpi.com

Spatial Arrangement: The relative orientation of these features is paramount. The acetamide linker plays a crucial role in positioning the pyridazine core and other functional groups correctly. The distance between the hydrogen bond donors and acceptors, for instance, must be optimal to match the geometry of the target site. nih.gov

Inverse virtual screening and other computational methods can be used to process a library of compounds against known pharmacophore models to identify potential targets and binding modes. nih.gov The correlation between these pharmacophoric features and biological potency is established by synthesizing and testing a series of analogues where these features are systematically altered. For example, methylation of a key nitrogen atom to block its hydrogen bonding capability can result in a complete loss of activity, confirming its role as a critical pharmacophore feature. nih.gov

| Pharmacophore Feature | Structural Origin in Scaffold | Type of Interaction | Correlation with Potency |

|---|---|---|---|

| Hydrogen Bond Acceptor | Pyridazine Ring Nitrogens | Hydrogen Bond | Crucial for hinge-binding in kinases; modification often leads to significant loss of potency. nih.gov |

| Hydrogen Bond Donor | Amide N-H | Hydrogen Bond | Important for anchoring the ligand in the binding site. |

| Halogen Atom | C6-Chloro Group | Halogen Bond / Hydrophobic | Can form specific halogen bonds or occupy a hydrophobic pocket; replacement affects potency and selectivity. acs.org |

| Aromatic/Hydrophobic Group | Substituents on the acetamide or pyridazine core | van der Waals / Hydrophobic | Essential for occupying hydrophobic regions and increasing binding affinity. mdpi.com |

Biological and Pharmacological Research: Mechanistic Insights in Vitro Focus of N 6 Chloropyridazin 4 Yl Acetamide

Antiproliferative and Apoptosis Induction Mechanisms (In Vitro)

Cell Line Growth Inhibition Studies in Various Cancer Cell Models

There is no specific data available in the scientific literature regarding the in vitro antiproliferative activity of N-(6-Chloropyridazin-4-yl)acetamide against various cancer cell lines.

Investigation of Enzyme Inhibition Pathways (e.g., VEGFR Kinase, PARP-1, Telomerase)

No published studies were found that investigate the inhibitory effects of this compound on key enzymatic pathways involved in cancer, such as VEGFR kinase, PARP-1, or telomerase. Research on related chloropyridazine derivatives has explored PARP-1 inhibition, but this cannot be attributed to the specific title compound. nih.gov

Exploration of Molecular Pathways Leading to Apoptosis Induction

There is no available research detailing the molecular mechanisms by which this compound might induce apoptosis in cancer cells.

Antimicrobial Activity Research (In Vitro)

In Vitro Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

No specific data from in vitro studies on the antibacterial efficacy of this compound against Gram-positive or Gram-negative bacteria has been published.

Antifungal Activity Assessments

There are no available research findings from in vitro assessments of the antifungal activity of this compound.

Antiviral Activity Exploration (In Vitro)

A comprehensive review of scientific literature and databases found no specific in vitro studies investigating the antiviral properties of this compound. Consequently, there is no available data on its efficacy or mechanism of action against any viral strains. Future research would be necessary to explore this potential biological activity.

Anti-inflammatory and Analgesic Mechanisms (In Vitro Models)

There is currently no published research available from in vitro models to support any anti-inflammatory or analgesic activity for this compound. Investigations using common in vitro assays, such as cyclooxygenase (COX-1 and COX-2) inhibition assays or studies on the production of inflammatory mediators (e.g., nitric oxide, prostaglandins, cytokines) in cell cultures, have not been reported for this specific compound. Therefore, its potential mechanisms related to inflammation and pain remain uncharacterized.

Miscellaneous Biological Activities and Mechanistic Studies

This section covers other potential applications and biological activities of this compound that have been subject to scientific inquiry.

An extensive search of the scientific literature did not yield any studies concerning the corrosion inhibition properties of this compound. There is no available data from electrochemical or weight loss studies to suggest its efficacy as a corrosion inhibitor for any metal or alloy. Furthermore, research into its adsorption mechanisms on material surfaces is also absent from the current body of scientific knowledge.

No scientific evaluations on the herbicidal activity of this compound have been published. Its effects on seed germination, plant growth, or specific biochemical pathways in plants have not been investigated. As such, its potential as a pre-emergent or post-emergent herbicide is unknown.

There are no available in vitro studies, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, to assess the antioxidant activity of this compound. Therefore, its capacity to neutralize free radicals or protect against oxidative stress has not been scientifically established.

Future Research Directions and Translational Perspectives for N 6 Chloropyridazin 4 Yl Acetamide

Rational Design of Novel Pyridazine (B1198779) Analogs with Enhanced Target Specificity

The future development of N-(6-Chloropyridazin-4-yl)acetamide hinges on the principles of rational drug design to create novel analogs with improved potency and selectivity for specific biological targets. This approach leverages an understanding of the structure-activity relationships (SAR) and the molecular interactions between the compound and its target protein.

A key strategy involves molecular hybridization, where the chloropyridazine core is combined with other pharmacologically active moieties to create hybrid compounds with dual or enhanced activity. nih.gov For instance, guided by this principle, researchers have designed and synthesized novel chloropyridazine hybrids conjugated with chalcones, which have shown potential as anticancer agents by inhibiting poly (ADP-ribose) polymerase-1 (PARP-1). nih.gov

Structure-based design and bioisosteric replacement are also central to enhancing target specificity. The pyridazine ring itself is considered an advantageous substitute for other aromatic rings like phenyl or homologous azines. nih.gov By systematically modifying the substituents on the pyridazine ring and the acetamide (B32628) group of this compound, researchers can fine-tune the compound's electronic and steric properties. For example, in the development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs), a structure-based bioisosterism strategy led to the synthesis of diarylpyridazine derivatives with potent anti-HIV-1 activity. nih.gov Docking simulations and molecular modeling play a crucial role in this process, helping to predict how analogs will bind to a target and guiding the synthesis of the most promising candidates. nih.govnih.govnih.gov

Furthermore, SAR studies of related pyridazine derivatives have provided valuable insights. Research on 6-chloropyridazin-3-yl derivatives active as nicotinic agents revealed that modifications to a diazabicyclo-octane moiety attached to the pyridazine ring significantly influenced binding affinity for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov Such studies provide a roadmap for designing this compound analogs with precisely tailored pharmacological profiles.

Exploration of Undiscovered Molecular Targets and Biological Pathways

The pyridazine scaffold is associated with an exceptionally broad spectrum of biological activities, suggesting that many of its molecular targets and mechanisms of action remain to be discovered. benthamdirect.com Derivatives of the parent pyridazine structure have demonstrated a wide array of effects, including antitumor, antibacterial, antifungal, anti-inflammatory, analgesic, and antiviral properties. nih.govresearchgate.netnih.govresearchgate.net This versatility strongly implies that compounds like this compound could interact with a variety of biological pathways beyond those currently known.

Future research should focus on unbiased screening and target deconvolution studies to identify these novel targets. The known activities provide clues for where to begin. For instance, pyridopyridazine (B8481360) derivatives have been identified as selective inhibitors of phosphodiesterase 4 and 5 (PDE4/5) and as ligands for the GABA-A receptor benzodiazepine (B76468) binding site. benthamdirect.com Other pyridazine-based compounds have shown activity against the Hepatitis A virus (HAV) and as HIV-1 NNRTIs. nih.govnih.gov These findings open up avenues to explore related viral targets or other enzyme families.

A systematic investigation into the less-explored biological effects of pyridazines could also yield significant discoveries. For example, certain pyridazine derivatives have been observed to influence plant morphogenesis and stimulate growth, indicating an interaction with fundamental biological processes that could have translational relevance in other organisms. researchgate.net By employing modern chemical biology techniques, researchers can systematically probe the interactome of this compound and its analogs to uncover these undiscovered connections, potentially leading to first-in-class medicines for a range of diseases.

Methodological Advancements in Characterization and Predictive Modeling

Accelerating the journey of this compound analogs from laboratory synthesis to clinical candidates requires the integration of advanced analytical and computational tools. crystalpharmatech.com These technologies are essential for detailed molecular characterization and for building robust predictive models of biological activity.

Advanced Characterization: The precise three-dimensional structure of a molecule is fundamental to understanding its interaction with biological targets. Advanced crystallization methods are critical for obtaining high-quality single crystals of small organic molecules, which are necessary for analysis by single-crystal X-ray diffraction (SCXRD). rsc.org For molecules that are difficult to crystallize, techniques like "under-oil" microbatch crystallization can be employed. rsc.org Furthermore, sophisticated analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), particularly when combined with ion mobility spectrometry (IMS-MS), provide detailed information on a compound's structure, purity, and conformational state. drugtargetreview.com Spectroscopic methods, including nuclear magnetic resonance (NMR) and Fourier-transform infrared (FT-IR) spectroscopy, remain cornerstones for structural elucidation. mdpi.com

Predictive Modeling: The use of computational models to predict the properties and biological activity of new chemical entities is a rapidly advancing field. youtube.com Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool that has been successfully applied to pyridazine-related scaffolds. nih.gov By developing QSAR models based on a training set of known compounds, researchers can predict the bioactivities of newly designed analogs, prioritizing the most promising candidates for synthesis and testing. nih.gov These models are built using descriptors that quantify the physicochemical properties of the molecules and are rigorously validated to ensure their predictive power. youtube.comnih.gov Machine learning algorithms and artificial intelligence are increasingly being used to build more sophisticated and accurate predictive models, capable of handling large and complex datasets. youtube.com Integrating these in silico methods into the drug discovery workflow can significantly reduce the time and cost associated with identifying lead compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.